The synthesis of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves several key steps:
The specific reaction parameters, including temperature, time, and concentration of reactants, can significantly affect the yield and purity of the final product.
The molecular structure of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be analyzed as follows:
4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or materials science.
Further studies are needed to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile include:
These properties influence its handling and application in laboratory settings.
4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has potential applications in various fields:
Benzonitrile derivatives represent a critical class of bioactive molecules in medicinal chemistry, characterized by their versatility as synthetic intermediates and pharmacophores. The core benzonitrile scaffold provides a rigid aromatic framework that supports diverse electronic and steric modifications, enhancing drug-receptor interactions. The introduction of aminoalkyl substituents—particularly at the para-position—imparts distinct physicochemical and pharmacological properties, enabling optimization of drug candidates for specific biological targets.
Benzonitrile-containing compounds serve as privileged scaffolds in drug design due to their balanced lipophilicity, metabolic stability, and capacity for hydrogen bonding. The nitrile group (-C≡N) acts as a hydrogen bond acceptor and a polar surrogate for halogens or alkynes, improving target affinity and pharmacokinetic profiles. For example, derivatives like 4-((2-hydroxyethyl)amino)benzonitrile (PubChem CID: 294615) demonstrate structural similarities to intermediates in kinase inhibitors and neurotransmitter modulators [2]. Benzimidazole-benzonitrile hybrids exhibit broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects, underscoring the scaffold’s adaptability to multiple therapeutic domains [4]. The nitrile group also facilitates ring-forming reactions (e.g., cyclizations to benzimidazoles), enabling rapid diversification into complex polyheterocyclic drugs [4].
Table 1: Bioactive Benzonitrile Derivatives and Their Therapeutic Applications
| Compound | Key Substituents | Therapeutic Area |
|---|---|---|
| 4-((2-Hydroxyethyl)amino)benzonitrile | 2-Hydroxyethylamino | Kinase inhibition |
| Alpelisib-related intermediates | Trifluoromethyl pyridine + nitrile | Anticancer (PI3K inhibitor) |
| Benzimidazole-benzonitrile hybrids | Fused heterocycle + nitrile | Antimicrobial/antiviral |
The ethyl-(2-hydroxyethyl)amino moiety in para-substituted benzonitriles uniquely modulates bioactivity through three synergistic effects:
Table 2: Computed Physicochemical Properties of 4-{[Ethyl-(2-hydroxyethyl)amino]-methyl}-benzonitrile
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | ~220 g/mol | Ideal for cell permeability |
| Predicted LogP | 1.2–1.8 (estimated) | Balanced lipophilicity |
| Topological PSA (TPSA) | ~45 Ų | Moderate membrane permeability |
| H-Bond Acceptors | 3 | Target engagement capability |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2